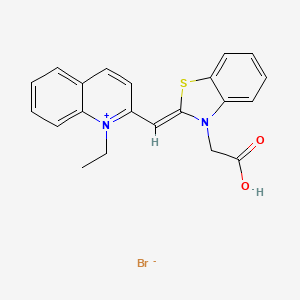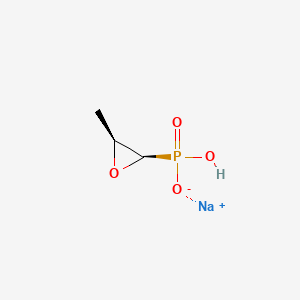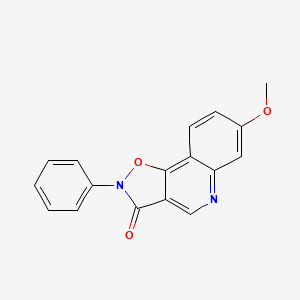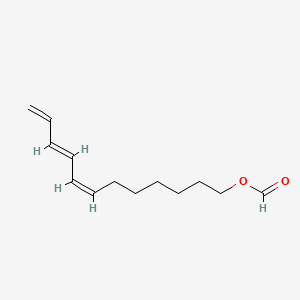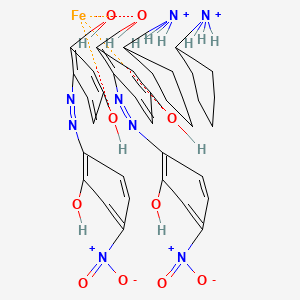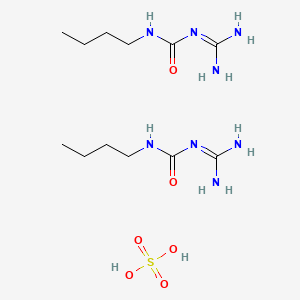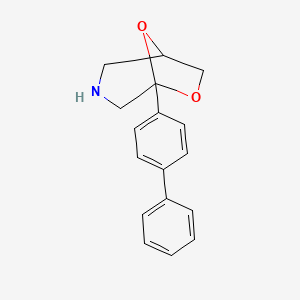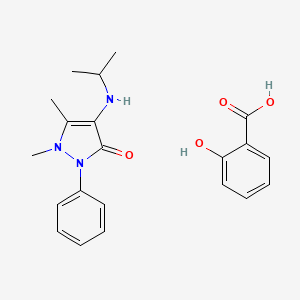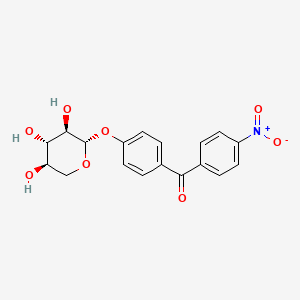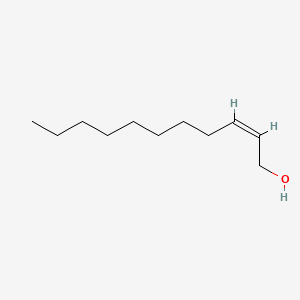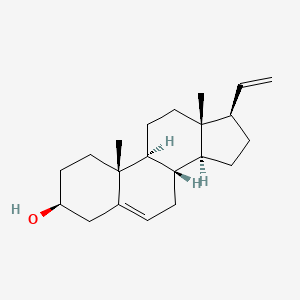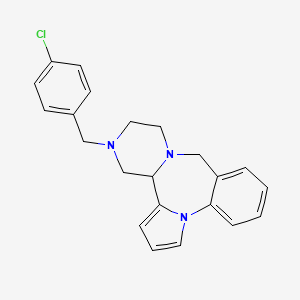
5,6-Benzobis-thiololactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Benzobis-thiololactone is a heterocyclic compound that features a benzene ring fused to a thiolactone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Benzobis-thiololactone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzene-1,2-dithiol with a suitable lactone precursor in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent oxidation and ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6-Benzobis-thiololactone can undergo various chemical reactions, including:
Oxidation: The thiolactone moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiolactone to thiol or thioether derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
5,6-Benzobis-thiololactone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5,6-Benzobis-thiololactone involves its interaction with various molecular targets. The thiolactone moiety can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzobisthiadiazole: Another heterocyclic compound with similar structural features but different electronic properties.
Thiadiazoloquinoxaline: Known for its applications in organic electronics and photovoltaics.
Benzosiloles: Compounds with silicon atoms in the ring, exhibiting unique photophysical properties .
Uniqueness
5,6-Benzobis-thiololactone is unique due to its thiolactone moiety, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and materials science.
Properties
CAS No. |
129679-48-7 |
|---|---|
Molecular Formula |
C12H8O2S2 |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
3,8-dithiatetracyclo[8.4.0.02,6.05,9]tetradeca-1(14),10,12-triene-4,7-dione |
InChI |
InChI=1S/C12H8O2S2/c13-11-7-8-10(16-11)6-4-2-1-3-5(6)9(7)15-12(8)14/h1-4,7-10H |
InChI Key |
GQQGPYKAUJJCBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)SC4=O)C(=O)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


